molecular formula C9H12BrF3N2S B2672654 N-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrobromide CAS No. 2155854-80-9

N-Methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-amine hydrobromide

Cat. No.: B2672654
CAS No.: 2155854-80-9
M. Wt: 317.17
InChI Key: RFEUSQOKGZCEHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazoles are a class of organic compounds that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one sulfur atom . They are part of the azole heterocycles, which also include imidazoles and oxazoles . Thiazoles are found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), Bleomycine, and Tiazofurin (antineoplastic drugs) .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .

Scientific Research Applications

Synthesis and Catalysis

  • The compound has been utilized in the synthesis of novel polymeric materials, showcasing its application in creating water-soluble polymers with unique thermal properties (Sugi et al., 2006).
  • It serves as a precursor in efficient conversion processes for creating 2-aminobenzothiazoles, highlighting its role in facilitating organic synthesis reactions through the use of benzyltrimethylammonium tribromide (Jordan et al., 2003).

Crystal Structure and Antitumor Activity

  • Research on the crystal structures and antitumor activities of derivatives shows potential pharmaceutical applications, where the compound's structural features contribute to its activity against specific cancer cells (聂瑶 et al., 2014).

Carbon Dioxide Fixation

  • The compound has been implicated in research focusing on the fixation of carbon dioxide onto amines, demonstrating its utility in developing sustainable chemical processes (Das et al., 2016).

Synthetic Methodologies

  • Its derivatives have been used as synthons for chemoselective preparation of thiazoles, illustrating its importance in the strategic development of compounds for drug discovery (Colella et al., 2018).
  • The compound has facilitated the creation of new pyrazole and pyrimidine derivatives, showcasing its versatility in the synthesis of antimicrobial agents (Abunada et al., 2008).

Fluorescent and Colorimetric Probes

  • Its involvement in the development of highly water-soluble fluorescent and colorimetric pH probes indicates its potential in biochemical sensing and intracellular pH monitoring (Diana et al., 2020).

Properties

IUPAC Name

N-methyl-6-(trifluoromethyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine;hydrobromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F3N2S.BrH/c1-13-8-14-6-3-2-5(9(10,11)12)4-7(6)15-8;/h5H,2-4H2,1H3,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFEUSQOKGZCEHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC2=C(S1)CC(CC2)C(F)(F)F.Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrF3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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